An In-Depth Technical Guide to the Physicochemical Properties and Applications of 3-Chlorobutanoyl Chloride
An In-Depth Technical Guide to the Physicochemical Properties and Applications of 3-Chlorobutanoyl Chloride
Introduction
3-Chlorobutanoyl chloride (CAS No. 1951-11-7) is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors.[1] Its structure is characterized by a reactive acyl chloride group and a secondary alkyl chloride on a four-carbon backbone, which also imparts chirality to the molecule. This unique combination of features makes it a versatile and valuable building block for complex organic synthesis. The high electrophilicity of the carbonyl carbon facilitates a range of nucleophilic acyl substitution reactions, while the chlorine atom at the C-3 position serves as a leaving group for nucleophilic substitution (Sₙ2) reactions, enabling carbon-carbon and carbon-heteroatom bond formation.[1]
This guide provides a comprehensive overview of the essential physical and chemical properties of 3-chlorobutanoyl chloride, detailed protocols for its synthesis and handling, an exploration of its reactivity, and a summary of its applications, particularly in the context of drug discovery and polymer science.
Core Physicochemical Properties
The physical properties of an acyl chloride are critical for its purification, handling, and reaction setup. While specific experimental data for 3-chlorobutanoyl chloride is not widely published, the properties of its close structural isomer, 4-chlorobutanoyl chloride, provide a reliable estimate for parameters such as boiling point and density.
| Property | Value / Description | Source(s) |
| CAS Number | 1951-11-7 | [2] |
| Molecular Formula | C₄H₆Cl₂O | [1][2] |
| Molecular Weight | 140.99 g/mol | [1][2] |
| Appearance | Colorless to light gold liquid (expected) | [3] |
| Boiling Point | ~173-174 °C (estimated from isomer) | |
| Density | ~1.26 g/mL at 25 °C (estimated from isomer) | |
| Refractive Index | ~1.461 at 20 °C (estimated from isomer) | |
| Solubility | Reacts violently with water and alcohols. Soluble in aprotic organic solvents (e.g., ethers, chlorinated hydrocarbons). | [1] |
Note: Boiling point, density, and refractive index are based on the reported values for the isomeric 4-chlorobutanoyl chloride (CAS 4635-59-0) and serve as a close approximation.
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of 3-chlorobutanoyl chloride involves the reaction of 3-chlorobutanoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This method is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.
Experimental Protocol: Synthesis via Thionyl Chloride
Causality: Thionyl chloride is an excellent choice for converting carboxylic acids to acyl chlorides. The reaction proceeds through a chlorosulfite intermediate, which then collapses to the acyl chloride, driven by the irreversible loss of gaseous SO₂ and HCl. This drives the equilibrium towards the product, typically resulting in high yields.
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Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gas.
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Reagents: Charge the flask with 3-chlorobutanoic acid (1.0 eq). Under stirring, slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) can be added to accelerate the reaction.
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Reaction: Gently heat the reaction mixture to reflux (approximately 80 °C) for 1-2 hours. The reaction is complete when the evolution of gas ceases.
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Workup: Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under atmospheric pressure.
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Purification: The crude 3-chlorobutanoyl chloride is then purified by fractional distillation under reduced pressure to yield the final product. The reduced pressure is crucial to lower the boiling point and prevent thermal decomposition.
Synthesis Workflow Diagram
Caption: General mechanism of nucleophilic acyl substitution.
Safety and Handling
3-Chlorobutanoyl chloride is a hazardous substance and must be handled with appropriate precautions.
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GHS Classification: It is classified as Skin Corrosion/Irritation, Category 1B. The primary hazard statement is H314: "Causes severe skin burns and eye damage". [2]* Hazards:
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Corrosive: Causes immediate and severe burns upon contact with skin and eyes. [1] * Lachrymator: The vapor is highly irritating to the eyes and respiratory system. [1] * Water Reactive: Reacts with moisture in the air and violently with water to produce HCl gas. [1]* Handling Procedures:
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Always handle in a certified chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), chemical safety goggles, a face shield, and a lab coat.
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Ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) when possible.
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Have an appropriate spill kit and emergency eyewash/shower station readily accessible.
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Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and incompatible substances like bases and alcohols. [4]Storage under an inert atmosphere at 2-8°C is recommended. [4]
Applications in Research and Development
The bifunctional nature of 3-chlorobutanoyl chloride makes it a strategic starting material in several fields.
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Pharmaceutical Synthesis: It serves as a key intermediate for introducing the chlorobutanoyl moiety into larger molecules. While specific drug syntheses citing this exact compound are proprietary, its isomer, 4-chlorobutanoyl chloride, is used to prepare analogs of the antitumor antibiotic Mitomycin C and various enzyme inhibitors. [5]By analogy, 3-chlorobutanoyl chloride is a valuable precursor for creating libraries of chiral, functionalized molecules for drug screening and development.
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Polymer Chemistry: Derivatives of this compound can be used as monomers or co-monomers in the synthesis of functional polymers. The presence of the chlorine atom can impart specific properties to the polymer, such as increased hydrolytic stability or a site for post-polymerization modification. [1]* Asymmetric Catalysis: The chiral center at C-3 allows for its use in the development of chiral ligands for asymmetric metal catalysis. Research has shown that palladium complexes with ligands derived from similar structures can achieve high enantioselectivity in cross-coupling reactions, a cornerstone of modern synthetic chemistry. [1]
Spectroscopic Characterization (Predicted)
While a public database of spectra for 3-chlorobutanoyl chloride is not readily available, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds. [6][7]
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¹H NMR: The spectrum would show four distinct signals corresponding to the four different proton environments. The proton at C-3 (adjacent to the chlorine) would appear as a multiplet significantly downfield. The protons at C-2 (alpha to the carbonyl) would also be downfield and show coupling to the C-3 proton. The methyl protons at C-4 would be the most upfield signal, appearing as a doublet due to coupling with the C-3 proton.
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¹³C NMR: The spectrum would display four signals for the four non-equivalent carbon atoms. [6] * C1 (Carbonyl): The most downfield signal, expected in the range of 170-175 ppm.
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C3 (C-Cl): A downfield signal around 55-65 ppm due to the electronegative chlorine atom.
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C2 (-CH₂-COCl): A signal around 45-55 ppm, shifted downfield by the adjacent carbonyl group.
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C4 (Methyl): The most upfield signal, expected around 20-25 ppm.
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Infrared (IR) Spectroscopy: The most prominent and diagnostic peak would be a very strong, sharp C=O (carbonyl) stretch for the acyl chloride, typically found at a high wavenumber, around 1790-1815 cm⁻¹ . C-H stretching and bending vibrations would also be present.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks. A prominent fragment would be the loss of the chlorine atom from the acyl group (M-35/37), leading to the corresponding acylium ion.
Conclusion
3-Chlorobutanoyl chloride is a highly reactive and versatile chemical intermediate with significant potential for researchers in drug development and materials science. Its dual functionality as both an acylating agent and an alkylating agent, combined with its inherent chirality, provides a powerful platform for the synthesis of complex and high-value molecules. A thorough understanding of its physical properties, reactivity, and stringent safety requirements is paramount for its effective and safe utilization in the laboratory.
References
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PubChem. (n.d.). 3-Chlorobutanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Chlorobutyryl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Butanoyl chloride, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chlorobenzyl chloride, 98%. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-butyryl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Doc Brown's Chemistry. (2025, July 26). The C-13 NMR spectrum of 1-chlorobutane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-chlorobutane. Retrieved from [Link]
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